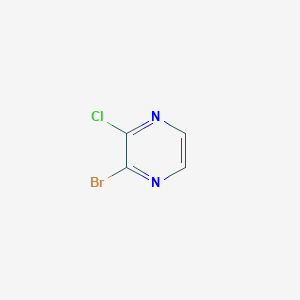

2-Bromo-3-chloropyrazine

Description

Contextualizing 2-Bromo-3-chloropyrazine within Halogenated Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of organic chemistry. When these rings include one or more halogen atoms, they are referred to as halogenated heterocycles. The pyrazine (B50134) ring is electron-deficient, a property that is enhanced by the presence of electron-withdrawing halogen substituents. This electronic nature is central to the compound's reactivity.

The presence of two different halogens on the pyrazine core—a bromine atom at position 2 and a chlorine atom at position 3—is particularly significant. In transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, the carbon-bromine bond is typically more reactive and will often react selectively over the more stable carbon-chlorine bond. rsc.org This differential reactivity allows chemists to introduce a new functional group at the C2 position while leaving the chlorine at C3 intact for a subsequent, different chemical transformation. This stepwise functionalization is a powerful strategy for the controlled and regioselective synthesis of complex, multi-substituted pyrazine derivatives. researchgate.netrsc.org This behavior is a common theme in the chemistry of dihalogenated heterocycles, enabling the construction of intricate molecular architectures. lookchem.com

Significance of Pyrazine Scaffolds in Modern Chemical Science

The pyrazine ring is recognized as a "privileged scaffold" in medicinal chemistry. nih.govbenthamdirect.com This term describes a molecular framework that is capable of binding to multiple biological targets, making it a recurring and valuable motif in drug discovery. mdpi.com The presence of two nitrogen atoms in the ring allows for hydrogen bonding and other key interactions with biological macromolecules like proteins and enzymes.

Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, and the pyrazine core is found in numerous clinically approved drugs. nih.govbenthamdirect.commdpi.com These applications span a range of therapeutic areas, including cancer, infectious diseases, and diabetes. nih.govnih.gov For instance, pyrazine-containing compounds have been investigated as kinase inhibitors for anticancer therapy and as antibacterial agents. nih.govmdpi.com The synthetic accessibility and versatile nature of the pyrazine scaffold make it a focal point for the development of novel therapeutic agents. mdpi.comnih.gov

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a key intermediate in organic synthesis. myskinrecipes.com Its value lies in its role as a building block for creating more elaborate molecules with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.coma2bchem.com

Academic and industrial research leverages the compound's distinct reactivity in cross-coupling reactions. researchgate.net For example, a Sonogashira coupling can be performed to introduce an alkyne group at the C2 position, followed by a subsequent Suzuki coupling to add an aryl group at the C3 position. Such sequential reactions provide a clear pathway to highly functionalized pyrazine derivatives that would be difficult to synthesize otherwise. These derivatives are often screened for biological activity or investigated for their properties as advanced materials, such as those used in optoelectronics. myskinrecipes.comresearchgate.net The research, therefore, focuses on exploiting the predictable and selective reactivity of this compound to access novel chemical entities.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-chloropyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-4(6)8-2-1-7-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZUKTGQTUYRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856692 | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206250-01-2 | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206250-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-3-chloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Chloropyrazine and Its Derivatives

Established Synthetic Pathways to 2-Bromo-3-chloropyrazine

The synthesis of this compound and its derivatives often begins with functionalized pyrazine (B50134) precursors, which then undergo halogenation or halogen exchange reactions to introduce the desired bromine and chlorine substituents.

Precursor-Based Strategies

A common approach involves the use of aminopyrazine derivatives as starting materials. For instance, 2-aminopyrazine (B29847) can be selectively halogenated to introduce bromine and chlorine atoms onto the pyrazine ring. The presence of the amino group facilitates electrophilic substitution reactions.

Another significant precursor-based route starts from 3-aminopyrazine-2-carboxylate. google.com This method involves a multi-step sequence including chlorination, diazotization-bromination, ester hydrolysis, and a Hofmann or Curtius rearrangement to yield the target aminopyrazine derivatives. google.comcmu.edu For example, methyl 3-aminopyrazine-2-carboxylate can be chlorinated with N-chlorosuccinimide (NCS) to produce methyl 3-amino-6-chloropyrazine-2-carboxylate. Subsequent steps can then be employed to introduce the bromine atom and modify other functional groups.

The following table summarizes a precursor-based synthesis for a related compound, 2-amino-3-bromo-6-chloropyrazine (B112278), which highlights the typical steps involved. google.com

| Step | Reactant | Reagent(s) | Product | Yield |

| 1. Chlorination | 3-Aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS) | 3-Amino-6-chloropyrazine-2-carboxylate | High |

| 2. Diazotization & Bromination | 3-Amino-6-chloropyrazine-2-carboxylate | NaNO₂, HBr | 3-Bromo-6-chloropyrazine-2-carboxylate | - |

| 3. Hydrolysis | 3-Bromo-6-chloropyrazine-2-carboxylate | Base (e.g., NaOH) | 3-Bromo-6-chloropyrazine-2-carboxylic acid | - |

| 4. Rearrangement | 3-Bromo-6-chloropyrazine-2-carboxylic acid | Diphenylphosphoryl azide (B81097) (DPPA), t-BuOH | 2-(tert-Butoxycarbonylamino)-3-bromo-6-chloropyrazine | ~81% |

| 5. Deprotection | 2-(tert-Butoxycarbonylamino)-3-bromo-6-chloropyrazine | Acid (e.g., TFA) | 2-Amino-3-bromo-6-chloropyrazine | ~95% |

Halogenation and Halogen Exchange Reactions

Direct halogenation of the pyrazine ring can be challenging due to its electron-deficient nature. cmu.edu However, the presence of activating groups, such as an amino group, facilitates electrophilic halogenation. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for bromination and chlorination, respectively, often in solvents like acetonitrile. Microwave assistance has been shown to improve yields and reduce reaction times for the halogenation of 2-aminopyrazines.

Halogen exchange reactions, while less commonly detailed for this specific compound, represent another potential synthetic strategy. nih.gov These reactions typically involve the replacement of one halogen atom with another and are often influenced by the relative bond strengths and reaction conditions.

A key reaction in many syntheses is the Sandmeyer reaction, where a diazonium salt, formed from an amino group, is converted to a halide. This is a crucial step in converting aminopyrazines to the corresponding bromo- and chloro-derivatives. mdpi.com For example, the diazotization of an aminopyrazine followed by treatment with cuprous bromide or cuprous chloride can introduce the respective halogen.

Scalable Synthesis and Industrial Relevance

The industrial production of this compound and its derivatives necessitates synthetic routes that are not only high-yielding but also cost-effective and amenable to large-scale operations.

Process Optimization for Large-Scale Production

For industrial applications, process optimization is key. This includes moving from laboratory-scale procedures to kilogram-scale production. acs.orgresearchgate.net A patent for the synthesis of 2-amino-3-bromo-6-chloropyrazine highlights a process designed for amplification, emphasizing high yields and simple purification methods like recrystallization. google.com The choice of inexpensive and readily available starting materials, such as 2-amino-4-chloropyridine (B16104) for related compounds, is a critical factor in reducing costs for large-scale production. google.com

Optimization often involves a detailed study of reaction parameters such as temperature, solvent, and reagent ratios to maximize yield and minimize impurities. scale-up.com For example, in the synthesis of a related bromo-chloropyridine, the reaction temperature for chlorination is optimized between 75-82 °C, and for a deprotection step, it is controlled at -5 to 5 °C. google.com

Green Chemistry Principles in Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize environmental impact. This involves the use of safer solvents, reducing energy consumption, and improving atom economy. rsc.orgmatanginicollege.ac.in For instance, the use of biorenewable solvents like Cyrene™ has been explored for related coupling reactions of bromopyridines, demonstrating significant improvements in sustainability metrics. rsc.org

Another green approach is the use of catalysts to enable reactions under milder conditions. scholarsresearchlibrary.com While specific examples for this compound are not extensively documented, the broader field of heterocyclic synthesis is moving towards more environmentally benign methods. This includes avoiding hazardous reagents like phosphorus oxychloride where possible and developing catalytic processes that reduce waste. mdpi.comscholarsresearchlibrary.com The use of aqueous reaction media and minimizing the use of protecting groups are also key tenets of green synthesis. matanginicollege.ac.in

Advanced Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can be applied to the synthesis of this compound and its derivatives. Flow chemistry, for example, offers advantages in terms of safety, scalability, and control over reaction conditions, which is particularly relevant for potentially hazardous reactions. researchgate.net

Directed ortho-metalation is a powerful technique for the functionalization of aromatic rings. cmu.edu This method allows for the introduction of substituents at specific positions by using a directing group to guide a metalating agent. While direct electrophilic halogenation of the pyrazine core is difficult, this method provides an alternative route. cmu.edu

Cross-coupling reactions, such as Suzuki and Kumada-Corriu couplings, are instrumental in the further derivatization of this compound. mdpi.com These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with potential biological activity. The differential reactivity of the bromine and chlorine atoms can be exploited for selective functionalization.

Enzymatic halogenation is an emerging field that utilizes halogenase enzymes to perform selective halogenation reactions under mild conditions. nih.gov While not yet a standard industrial method for this specific compound, it represents a future direction for the green synthesis of halogenated heterocycles.

Microwave-Assisted Synthesis Approaches for Pyrazine Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved purity of products compared to conventional heating methods. mdpi.comresearchgate.net This technology is particularly advantageous in the synthesis of heterocyclic compounds like pyrazines. mdpi.comchim.it

The application of microwave irradiation can significantly enhance the efficiency of reactions such as aminodehalogenations. For instance, in the synthesis of N-alkyl substituted 3-aminopyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide, microwave-assisted conditions (140°C, 30 minutes) dramatically reduced the reaction time from 24 hours (conventional heating) and increased the yield. mdpi.comresearchgate.net Similarly, the synthesis of quinoxalines and pyrido[2,3-b]pyrazines has been successfully achieved under solvent-free and catalyst-free conditions using microwave irradiation, resulting in good yields and short reaction times. nih.gov

Researchers have also utilized microwave-assisted synthesis for one-pot preparations of pyrazine derivatives from pentacyclic triterpenoids, highlighting the method's versatility and potential for creating novel bioactive molecules. The use of reactive eutectic media, such as ammonium (B1175870) formate (B1220265) and monosaccharides, under microwave irradiation has enabled the rapid synthesis of poly(hydroxyalkyl)pyrazines. researchgate.net

A notable example of the power of microwave irradiation is the synthesis of a complex pyrazine-decorated benzotriazole (B28993) derivative, which was challenging to prepare using conventional methods. mdpi.com The microwave-assisted approach not only improved the yield and reduced reaction times but also offered a more environmentally friendly synthetic route. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazinamide (B1679903) Derivatives mdpi.com

| Method | Reaction Time | Yield |

| Conventional Heating | 24 hours | Lower |

| Microwave-Assisted | 30 minutes | Higher |

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, offers significant advantages in terms of safety, scalability, and reaction control. rsc.orgmdpi.com This methodology involves performing chemical reactions in a continuously flowing stream within a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. mdpi.com

The application of flow chemistry has been particularly beneficial for handling hazardous reagents and exothermic reactions safely. For example, a multi-step continuous-flow process was developed for the synthesis of pyrazine-2-carboxamide, a component of the tuberculosis treatment Rifater®. This approach avoided the handling of hazardous intermediates and utilized in-line monitoring techniques like FlowIR and NMR for real-time analysis. researchgate.net

Flow chemistry has also been employed in the synthesis of various heterocyclic compounds. For instance, a continuous-flow synthesis of 2-methylbenzimidazole (B154957) was achieved in just 30 seconds at 200°C. Furthermore, enzymatic reactions, which can be slow under batch conditions, have been successfully integrated into continuous-flow systems. The synthesis of pyrazinamide derivatives from pyrazine esters and amines catalyzed by Lipozyme® TL IM was demonstrated in a continuous-flow setup, significantly reducing reaction times compared to batch processing. rsc.org

The scalability of flow chemistry makes it an attractive option for industrial production. A continuous manufacturing process for a pharmaceutical intermediate involved a nucleophilic aromatic substitution (SNAr) reaction with a pyrazine derivative, demonstrating the technology's capability for large-scale synthesis. rsc.org

Synthesis of Derivatized this compound Analogues

The this compound core serves as a valuable scaffold for the synthesis of a wide range of functionalized analogues. The presence of two different halogen atoms at distinct positions on the pyrazine ring allows for selective and regioselective functionalization. thieme-connect.de

Functionalization at Pyrazine Ring Positions

The bromine and chlorine substituents on the pyrazine ring exhibit different reactivities, enabling chemoselective transformations. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, often proceed selectively at the more reactive C-Br bond. rsc.org This allows for the introduction of aryl or heteroaryl groups at the 2-position while leaving the chlorine atom at the 3-position available for subsequent modifications.

For instance, the Sonogashira coupling of 2-bromo-3-chloropyridine (B1276723) or 2,3-dichloropyrazine (B116531) with phenylacetylene, followed by treatment with sodium sulfide, has been used to synthesize thieno[2,3-b]pyrazines. researchgate.net The resulting products can be further functionalized through bromination of the thiophene (B33073) ring. researchgate.net

Nucleophilic aromatic substitution (SNAr) is another common method for functionalizing the pyrazine ring. The chlorine atom at the 3-position is susceptible to displacement by various nucleophiles, including amines, thiols, and alkoxides.

Table 2: Regioselective Reactions of Halogenated Pyridines rsc.org

| Starting Material | Reagent | Position of Reaction | Product |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid | C-Br | 2-Phenyl-6-chloropyridine C-nucleoside |

| 2-Bromo-6-chloropyridine C-nucleoside | Phenylboronic acid (excess) | C-Br and C-Cl | 2,6-Diphenylpyridine C-nucleoside |

Introduction of Diverse Substituents

The ability to selectively functionalize the this compound ring opens up avenues for introducing a wide array of substituents, leading to the creation of diverse chemical libraries for drug discovery and materials science.

Cross-coupling reactions are instrumental in this regard. For example, 2-bromo-6-chloropyrazine (B1287920) has been effectively used in Suzuki-Miyaura couplings to produce biaryl compounds with high yields. This approach has also been applied to the synthesis of 2,6-disubstituted pyridin-3-yl C-deoxyribonucleosides, where chemoselective cross-coupling at the bromine position was followed by another coupling or nucleophilic substitution at the chlorine position. rsc.org

The introduction of amino groups is also a common strategy. The amination of 3-bromo-2-chloropyridine (B150940) with various substituted aminoethanols has been achieved using microwave assistance. researchgate.net Similarly, 2-amino-3-bromo-6-chloropyrazine can be prepared through a scalable process involving chlorination, diazotization-bromination, and subsequent deprotection steps. google.com

Furthermore, the nitrile group can be introduced, as seen in the synthesis of 6-bromo-3-chloropyrazine-2-carbonitrile, which serves as a precursor for kinase inhibitors. The synthesis of 2-alkynyl-3-chloropyrazines has also been reported through copper-catalyzed coupling of 2,3-dichloropyrazine with terminal alkynes under ultrasound irradiation. researchgate.net

Reactivity and Reaction Mechanisms of 2 Bromo 3 Chloropyrazine

Nucleophilic Substitution Reactions

Nucleophilic substitution on the 2-bromo-3-chloropyrazine ring involves the displacement of one of the halogen atoms by a nucleophile. The pyrazine (B50134) ring, being electron-deficient, is inherently activated towards such reactions.

Mechanism and Regioselectivity Considerations

Nucleophilic aromatic substitution (SNAr) on dihalopyrazines like this compound typically proceeds through a bimolecular mechanism. This process involves the attack of a nucleophile on the electron-deficient pyrazine ring, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. Subsequently, the leaving group is expelled, and the aromaticity of the pyrazinering is restored.

The regioselectivity of these reactions, meaning which halogen is preferentially substituted, is influenced by several factors. numberanalytics.com Steric effects can play a role, with nucleophiles potentially favoring attack at the less hindered position. numberanalytics.com Electronic effects, determined by the electron-withdrawing or donating nature of substituents on the ring, also significantly impact the position of nucleophilic attack. numberanalytics.com Theoretical models like frontier molecular orbital (FMO) theory can help predict the most likely site of reaction by analyzing the interaction between the highest occupied molecular orbital (HOMO) of the nucleophile and the lowest unoccupied molecular orbital (LUMO) of the pyrazine derivative. numberanalytics.com

Influence of Halogen Identity and Position

The identity of the halogens is a critical determinant of reactivity in nucleophilic substitution reactions. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. libretexts.org This trend suggests that the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, making the bromine atom a better leaving group. libretexts.org Consequently, in nucleophilic substitution reactions of this compound, the bromine atom is generally more susceptible to displacement.

However, the position of the halogens on the pyrazine ring and the reaction conditions can sometimes lead to unexpected selectivity. While the inherent reactivity of the C-Br bond would favor its substitution, studies on related dihalopyridines have shown that factors such as the nature of the nucleophile and solvent can influence the regiochemical outcome. rsc.org For instance, in some cases, substitution at the chlorine position might be observed, although this is generally less common. It has been noted that for some highly activated substrates, such as 2-chloropyrazine (B57796), palladium catalysis may not even be necessary for amination to occur, as the substrate is reactive enough to undergo SNAr directly. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst and proceed with high selectivity.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. In the case of this compound, this reaction can be performed selectively. The greater reactivity of the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst generally allows for selective coupling at the 2-position, leaving the chlorine atom intact for subsequent transformations. rsc.org

Various palladium catalysts and reaction conditions have been developed for the Suzuki-Miyaura coupling of halo-N-heterocycles. researchgate.net The choice of ligand is crucial for the success of these couplings. For instance, phosphine (B1218219) ligands are often essential for the Pd/C-catalyzed Suzuki-Miyaura coupling of halopyridines. acs.org Studies on 2-chloropyrazine have demonstrated that novel palladium(II) ONO pincer complexes can effectively catalyze the coupling with various arylboronic acids. bohrium.com While the general trend of Ar-I > Ar-Br > Ar-Cl > Ar-F reactivity holds for many systems, the intrinsic polarization of the heteroarene can sometimes override this selectivity. rsc.org

Below is a table summarizing representative conditions for Suzuki-Miyaura coupling reactions involving halopyrazines and related heterocycles.

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Ref |

| Pd(OAc)2 | RuPhos | NaOtBu | Toluene | Aryl and heteroaryl chlorides | researchgate.net |

| Pd2(dba)3 | - | KF | Dioxane | Aryl and heteroaryl bromides | nih.gov |

| Pd(II) ONO pincer complexes | PPh3 | KOH | H2O/Toluene | 2-chloropyrazine and arylboronic acids | bohrium.com |

| Pd/C | PPh3 | - | - | Halopyridines and haloquinolines | acs.org |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govwikipedia.org For this compound, the Buchwald-Hartwig amination offers a direct route to amino-substituted pyrazines.

Similar to the Suzuki-Miyaura coupling, the selectivity of the Buchwald-Hartwig amination on this compound is primarily dictated by the preferential oxidative addition of the palladium catalyst to the C-Br bond. This allows for the selective introduction of an amino group at the 2-position. A variety of catalyst systems, often employing bulky electron-rich phosphine ligands, have been developed to facilitate these transformations under mild conditions. rsc.org For highly activated substrates like chloropyrazines, palladium-catalyzed amination has been shown to be effective, though in some cases, the reaction can proceed without a catalyst under SNAr conditions. nih.govresearchgate.net

The table below presents examples of catalyst systems used in Buchwald-Hartwig amination reactions of halo-N-heterocycles.

| Catalyst System | Ligand | Base | Solvent | Substrate Scope | Ref |

| [Pd(cinnamyl)Cl]2 | Mor-DalPhos | NaOBu-t/KOH | H2O | 2-chloropyrimidine and chloropyrazine | researchgate.net |

| Pd(OAc)2 | DPEphos | - | - | Aryl bromides | researchgate.net |

| Pd(I) dimer precatalysts | Biaryl phosphine ligands | KOtBu or NaOtBu | - | Aryl halides and various amines | rsc.org |

| Pd-PEPPSI | - | Cs2CO3 | DME | 2-chloropyrimidine | researchgate.net |

Palladium-Mediated Oxidative Addition Studies

The oxidative addition of an aryl halide to a palladium(0) complex is the crucial first step in most palladium-catalyzed cross-coupling reactions. chemrxiv.org The mechanism of this step can be either a concerted 3-centered insertion or a more polar nucleophilic displacement (SNAr-like) pathway. chemrxiv.orgresearchgate.net For 2-halopyridines, a nucleophilic displacement mechanism is generally favored. researchgate.net

The rate and site-selectivity of oxidative addition are influenced by the electronic properties of the substrate and the nature of the palladium catalyst. researchgate.netchemrxiv.org Studies have shown that the LUMO (Lowest Unoccupied Molecular Orbital) symmetry of the substrate plays a key role in determining the oxidative addition mechanism. chemrxiv.org For instance, in 2-chloropyridines with electron-donating groups at the 3-position, a nucleophilic displacement mechanism is favored due to high LUMO coefficients at the C2 position. chemrxiv.org The choice of ligand on the palladium catalyst can also influence the reaction mechanism and, consequently, the selectivity. researchgate.net For example, some ligands can promote oxidative addition at a 12-electron Pd(0) center, which can lead to different site selectivity compared to the more common 14-electron Pd(0) species. researchgate.net

Other Coupling Reactions (e.g., Sonogashira, Negishi)

Beyond the more common Suzuki and Stille reactions, this compound is a viable substrate for other important palladium- or nickel-catalyzed cross-coupling reactions, such as the Sonogashira and Negishi couplings. These reactions are powerful tools for forming carbon-carbon bonds. mdpi.comuh.edu

Sonogashira Coupling

The Sonogashira reaction facilitates the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and an amine base. scirp.orgwikipedia.orgorganic-chemistry.org For this compound, the reaction is expected to proceed with high regioselectivity. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial and rate-determining step. The carbon-bromine bond is significantly weaker and more reactive than the carbon-chlorine bond, leading to preferential oxidative addition at the C-Br bond. rsc.org This allows for the selective synthesis of 2-alkynyl-3-chloropyrazines. scirp.orgrsc.org

The general catalytic cycle involves the palladium(0) species reacting with the C-Br bond, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the 2-alkynyl-3-chloropyrazine product and regenerate the palladium(0) catalyst. libretexts.org Chloropyrazines have been demonstrated to be excellent substrates for Sonogashira couplings, suggesting that this compound would react efficiently at the bromine position. rsc.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnumberanalytics.com This reaction is known for its high functional group tolerance and versatility in coupling various types of carbon atoms. wikipedia.orgnumberanalytics.com When applied to this compound, the reaction would again be expected to occur selectively at the more labile C-Br bond.

The mechanism involves oxidative addition of the Pd(0) or Ni(0) catalyst to the C-Br bond, followed by transmetalation with the organozinc reagent (R-ZnX), and subsequent reductive elimination to form the 2-substituted-3-chloropyrazine. numberanalytics.com Nickel and palladium catalysts have been successfully used for the Negishi coupling of various chloro- and bromo-substituted heterocycles, including pyrazines and pyridines. wikipedia.orgorganic-chemistry.org The reaction of 2,3-dichloropyridine (B146566) has been shown to proceed selectively, which supports the expected regioselectivity for this compound. acs.org

The table below illustrates typical conditions for the cross-coupling of related dihalopyrazines, which are analogous to the expected reactions of this compound.

| Coupling Type | Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

| Heck | 2,3-Dichloropyrazine (B116531) | Ethyl acrylate | Pd(OAc)₂ / X-Phos | N,N-Dimethylacetamide | 2,3-Bis(ethoxycarbonylvinyl)pyrazine | 83 | rsc.org |

| Suzuki | 2,3-Dichloropyrazine | 2-Methylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Toluene, EtOH, H₂O | 2-Chloro-3-(2-methylphenyl)pyrazine | 52 | clockss.org |

| C-N Coupling | 2,3-Dichloropyrazine | Benzylurea | Pd₂(dba)₃ / BrettPhos | K₃PO₄ / t-BuOH | 7-Benzylimidazo[4,5-b]pyrazin-2(1H)-one | 45 | acs.org |

Electrophilic Aromatic Substitution Reactions

The pyrazine ring is exceptionally resistant to electrophilic aromatic substitution (EAS). thieme-connect.deslideshare.net The two nitrogen atoms exert a strong electron-withdrawing inductive effect, significantly deactivating the ring towards attack by electrophiles. biosynce.comcymitquimica.com Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the nitrogen atoms become protonated, which further increases the deactivation of the ring. thieme-connect.de

Consequently, direct halogenation, nitration, or Friedel-Crafts reactions on the unsubstituted pyrazine ring are generally not feasible. thieme-connect.debiosynce.com The presence of the bromo and chloro substituents on this compound also contributes to the deactivation of the ring. While activating groups can facilitate electrophilic substitution on the pyrazine ring, the halogen atoms in this compound are deactivating. Therefore, this compound is not expected to undergo typical EAS reactions. Alternative strategies, such as the use of pyrazine N-oxides, are typically required to introduce substituents via electrophilic attack. thieme-connect.de

Radical and Organometallic Reactivity

While many palladium-catalyzed couplings proceed via Pd(0)/Pd(II) catalytic cycles, some cross-coupling reactions, particularly those involving nickel catalysts, can operate through radical or radical-ionic mechanisms. nih.govchinesechemsoc.org These pathways often involve single-electron transfer (SET) steps.

In a potential nickel-catalyzed coupling of this compound, a Ni(I) species, formed from a Ni(II) precatalyst and a reductant (like zinc or manganese powder), could react with the pyrazine substrate. orgsyn.orgrsc.org The reaction can proceed via two general mechanisms: a radical chain or a sequential reduction pathway. nih.gov In one scenario, the Ni(I) complex could activate the C-Br bond via halogen-atom abstraction to generate a 3-chloro-2-pyrazinyl radical. This radical could then combine with a Ni(II) species to form a Ni(III) intermediate, which undergoes reductive elimination to yield the coupled product. nih.govorgsyn.org Alternatively, oxidative addition of the aryl halide to a Ni(0) species can form an Ar-Ni(II) complex, which is followed by a radical process involving the second coupling partner. chinesechemsoc.org Such radical mechanisms are well-documented for the cross-coupling of various aryl and heteroaryl halides. rsc.org

Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles and strong bases. wikipedia.orglibretexts.org Their reaction with this compound is governed by the high reactivity of the carbon-halogen bonds. The primary expected transformation is a halogen-metal exchange. Due to the greater lability of the C-Br bond compared to the C-Cl bond, these reagents are expected to react regioselectively at the 2-position.

Reaction with an organolithium reagent like n-butyllithium at low temperatures would likely lead to a lithium-bromine exchange, forming 2-lithio-3-chloropyrazine. google.com This newly formed organolithium species is a versatile intermediate that can be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, or silyl (B83357) halides) to introduce a new functional group at the 2-position. google.comnih.gov

Similarly, Grignard reagents can be formed from this compound, although this may require specific conditions like the use of "turbo" Grignard reagents (e.g., i-PrMgCl·LiCl) for efficient halogen-metal exchange, or entrainment with a more reactive halide. google.comacs.org The resulting 2-pyrazinylmagnesium halide is a less reactive but still highly useful nucleophile for subsequent coupling reactions or additions to carbonyls. wikipedia.orgresearchgate.net Studies on related dihalopyridines and dihalopyrazines have shown that organolithium compounds can also act as nucleophiles, leading to substitution of a halide, sometimes at an unexpected position through a ring-opening-ring-closure (ANRORC) mechanism or a tele-substitution. acs.orgresearchgate.net

Radical-Ionic Mechanisms in Coupling

Chemo- and Regioselective Transformations

Chemoselectivity refers to the preferential reaction of one functional group over others, while regioselectivity describes the preference for reaction at one position over other possible positions. mdpi.com For this compound, these concepts are primarily demonstrated in transition-metal-catalyzed cross-coupling reactions.

The significant difference in bond dissociation energy between the C-Br and C-Cl bonds is the cornerstone of its selective reactivity. The C-Br bond is weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst, such as Pd(0) or Ni(0). rsc.org This allows for a highly regioselective reaction at the C2 position, leaving the C-Cl bond at the C3 position intact for potential subsequent transformations. This selective reaction at one halide in the presence of another is a classic example of chemoselectivity. researchgate.net

This principle is widely exploited in sequential cross-coupling strategies. For instance, this compound can first undergo a Sonogashira, Suzuki, or Negishi coupling at the C-Br bond. scirp.orgrsc.orgwikipedia.org The resulting 2-substituted-3-chloropyrazine can then be subjected to a second, often more forcing, coupling reaction to replace the chlorine atom, thereby allowing for the controlled, stepwise synthesis of unsymmetrically 2,3-disubstituted pyrazines. researchgate.net This predictable selectivity makes this compound a valuable building block in medicinal chemistry and materials science. rsc.orgresearchgate.net

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of pyrazine (B50134) derivatives provides crucial information about the number, environment, and coupling of protons on the pyrazine ring. For substituted pyrazines like 2-Bromo-3-chloropyrazine, the chemical shifts (δ) of the ring protons are significantly influenced by the electronic effects of the halogen substituents. Electron-withdrawing groups like bromine and chlorine deshield the aromatic protons, causing their signals to appear at a lower field.

In a related compound, 2-amino-3-bromo-6-chloropyrazine (B112278), the proton on the pyrazine ring appears as a singlet at 7.71 ppm in CDCl₃. google.com This provides an indication of the expected chemical shift region for the protons in this compound. The exact chemical shifts for this compound would depend on the specific solvent used and the precise electronic environment of the remaining protons on the pyrazine ring.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of individual carbon signals. libretexts.org The positions of the signals are influenced by factors such as hybridization and the electronegativity of attached atoms. libretexts.org

In ¹³C NMR spectra of halogenated pyridines and pyrazines, the carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) are typically shifted downfield. For instance, in 2-bromo-2-methylpropane, the carbon atom attached to the bromine atom has a chemical shift of 62.5 ppm. docbrown.info Similarly, carbonyl carbons in related heterocyclic systems appear far downfield, in the range of 170-220 ppm. libretexts.org For this compound, distinct signals would be expected for each of the four carbon atoms in the pyrazine ring, with the C2 and C3 carbons directly bonded to the halogens showing the largest downfield shifts. Broadband decoupling is a common technique used to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a spectrum where each unique carbon atom appears as a singlet. libretexts.org

Quantitative NMR (qNMR) for Reaction Monitoring

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration and purity of substances. emerypharma.com Unlike other spectroscopic techniques, the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal, allowing for accurate quantification without the need for identical reference standards. mdpi.com

The qNMR methodology can be pivotal in monitoring the progress of reactions that synthesize or utilize this compound. emerypharma.com By integrating the signals of the reactant, intermediate, and product species, one can track the conversion and yield over time. This technique is valuable for optimizing reaction conditions and for the purity assessment of the final product. emerypharma.combruker.com The use of an internal or external standard of known concentration allows for the precise calculation of the analyte's purity. emerypharma.com

Other Advanced NMR Techniques (e.g., 2D NMR)

For more complex molecules or to resolve ambiguities in spectral assignments, advanced NMR techniques such as two-dimensional (2D) NMR are employed. ipb.pt Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal correlations between protons that are coupled to each other or are close in space, respectively. ipb.pt Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to correlate proton and carbon signals, providing unambiguous assignments of all atoms in the molecule. These advanced methods are particularly useful for confirming the specific substitution pattern of the pyrazine ring in this compound.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific chemical bonds and functional groups. The FT-IR spectrum of a substituted pyrazine would show characteristic absorption bands corresponding to the vibrations of the pyrazine ring and the carbon-halogen bonds.

In related heterocyclic compounds, such as N-(4-substituted pyridine-2-yl)thioureas, characteristic C=O, C=S, and N-H stretching bands are observed in their IR spectra. dergipark.org.tr For halogenated pyridines, the FT-IR and Raman spectra have been used to study the effects of metal-ligand bond formation. capes.gov.br The vibrational spectra of monosubstituted pyridines have also been extensively studied. capes.gov.br In the case of this compound, one would expect to observe characteristic C-H stretching and bending vibrations, as well as vibrations associated with the C-Br and C-Cl bonds. The pyrazine ring itself will have a series of characteristic stretching and bending modes. For example, in 5-bromo-2-nitropyridine, the NO2 group exhibits characteristic asymmetric and symmetric stretching vibrations. niscpr.res.in Similarly, the C-Br and C-Cl stretching vibrations in this compound would be expected at specific frequencies, providing evidence for their presence in the molecule.

Raman Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of this compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique for the accurate mass determination and formula confirmation of organic compounds. hzdr.describd.com While a specific HR-ESI-MS spectrum for this compound is not provided, this soft ionization technique would be expected to show a prominent molecular ion peak corresponding to its exact mass. The distinct isotopic pattern of bromine (79Br/81Br ≈ 100/97) and chlorine (35Cl/37Cl ≈ 100/32) would be clearly resolved, aiding in the unambiguous identification of the compound. acs.org This technique is widely used for the analysis of halogenated compounds in various matrices. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile and semi-volatile compounds. acs.orgrsc.org A patent for the synthesis of a related compound, 2-amino-3-bromo-6-chloropyrazine, reports a GC-MS value of 208.9, corresponding to the molecular ion. google.com Given that this compound is a crystalline powder at room temperature, it should be sufficiently volatile for GC-MS analysis, which would provide information on its retention time and a fragmentation pattern that can be used for structural confirmation. fishersci.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, π-π* and n-π* transitions are expected. While specific UV-Vis data for this compound was not found in the search results, computational studies on related halogenated pyrazines have been used to predict their electronic and spectroscopic properties, including UV-Vis spectra. researchgate.net The solvent can play a significant role in the electronic transitions, and this effect is often considered in such studies. researchgate.net

Advanced Spectroscopic Probes for Electronic Structure

Advanced spectroscopic techniques, often coupled with quantum chemical calculations, can provide deeper insights into the electronic structure of molecules like this compound. researchgate.netmdpi.com Computational studies on similar compounds, such as favipiravir (B1662787) derivatives, have investigated the effect of halogen substitution (fluorine, chlorine, and bromine) on the electronic structure and spectroscopic properties. researchgate.net These studies often calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand charge transfer within the molecule. mdpi.com Such computational approaches are invaluable for predicting and interpreting the spectroscopic behavior of novel compounds.

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine the precise electronic and vibrational structure of molecular cations. While direct VUV-MATI studies on this compound are not extensively documented, the application of this method to structurally analogous compounds like 2-chloropyridine (B119429) (2-CP) and 3-chloropyridine (B48278) (3-CP) provides a clear framework for its potential in characterizing the subject compound. researchgate.netrsc.org

This technique is instrumental in determining accurate adiabatic ionization energies (AIEs), which is the minimum energy required to remove an electron from a molecule in its ground state. For instance, in the study of 2-CP, the AIE was precisely determined to be 9.4743 ± 0.0005 eV. rsc.org Such precision is a significant improvement over values obtained from conventional photoelectron spectroscopy. rsc.org

The VUV-MATI spectrum reveals well-resolved vibrational modes of the molecular cation. By analyzing the Franck-Condon active vibrations, researchers can deduce the geometric changes that occur upon ionization. rsc.org Studies on chloropyridine isotopomers (containing ³⁵Cl and ³⁷Cl) have demonstrated the ability of VUV-MATI to analyze the isotope effect on vibrational modes, aiding in the definitive assignment of spectral features. rsc.orgfigshare.com The investigation of 3-chloropyridine using VUV-MATI has provided detailed information on its electronic structure and ionization dynamics. researchgate.net For this compound, this methodology would be invaluable for understanding how the bromine and chlorine substituents influence the highest occupied molecular orbital (HOMO) and the resulting cationic structure. rsc.org

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES) is a powerful technique for probing the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. The ultraviolet photoelectron spectra (UPS) of related halopyridines have been recorded using HeI and HeII radiation sources to interpret their electronic configurations. doi.org

In studies of 2-chloropyridine and 3-chloropyridine, synchrotron radiation has been used to record angle-resolved photoelectron spectra across a wide photon energy range (20–100 eV). researchgate.netaip.org This allows for the derivation of anisotropy parameters and branching ratios, which provide deeper insight into the character of the molecular orbitals and photoionization dynamics. researchgate.netaip.org Theoretical calculations, such as the third-order algebraic-diagrammatic construction (ADC(3)) method, are often employed in conjunction with experimental PES to assign the complex valence shell ionization spectra. researchgate.netaip.org

For a molecule like this compound, PES would be used to:

Determine the ionization energies of valence orbitals.

Understand the influence of the nitrogen, bromine, and chlorine lone-pair electrons on the electronic structure.

Compare experimental spectra with theoretical models to assign the sequence and character of molecular orbitals. doi.org

The analysis of related halopyridines shows that the energy ordering of the lone-pair orbitals (nN, nCl, nBr) and the π-orbitals is sensitive to the position and nature of the halogen substituent. doi.org

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification, separation, and quantitative analysis of this compound, particularly in synthetic chemistry and quality control.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are cornerstone techniques for assessing the purity of halogenated heterocyclic compounds and monitoring reaction progress. sigmaaldrich.com These methods are frequently used in the analysis of various bromo- and chloro-substituted pyridines and pyrazines. bldpharm.combldpharm.com

Reverse-phase (RP) chromatography is the most common mode of separation. A typical setup involves a stationary phase, such as a C18 column, and a mobile phase consisting of a gradient mixture of an organic solvent (commonly acetonitrile) and water. rsc.orgsielc.com To improve peak shape and resolution, additives like formic acid (FA) or trifluoroacetic acid (TFA) are often incorporated into the mobile phase. rsc.orgsielc.com UPLC systems, utilizing columns with smaller particle sizes (e.g., 1.7 or 1.8 µm), offer faster analysis times and greater resolution compared to traditional HPLC. rsc.org

The table below summarizes typical parameters used in HPLC/UPLC analysis for related compounds.

| Parameter | Typical Specification | Reference |

|---|---|---|

| Technique | HPLC / UPLC | sigmaaldrich.comrsc.org |

| Column Type | Reverse-Phase (e.g., C18, Newcrom R1) | rsc.orgsielc.com |

| Column Dimensions | e.g., 2.1 × 50 mm, 2.1 × 100 mm | rsc.org |

| Particle Size | e.g., 1.7 µm, 1.8 µm (UPLC), 3 µm (HPLC) | rsc.orgsielc.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 0.05% TFA | rsc.org |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or 0.05% TFA | rsc.org |

| Detection | Diode-Array Detector (DAD) or UV/Vis Detector | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC or UPLC with the sensitive and selective detection provided by mass spectrometry. This hyphenated technique is indispensable for the identification and characterization of halogenated compounds and their byproducts in complex mixtures. bldpharm.comrsc.orgacs.org

In the context of synthesizing pyrazine derivatives, LC-MS is used to confirm the identity of the desired products and to detect any side products, such as those arising from incomplete reactions or over-halogenation. rsc.org The mass spectrometer provides mass-to-charge ratio (m/z) data, which is critical for confirming the molecular weight of the analyte. The distinct isotopic patterns of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1) serve as a characteristic signature for identifying halogenated compounds in the mass spectrum. acs.org

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, enabling the determination of the elemental formula of a compound and distinguishing it from other species with the same nominal mass. acs.org LC-HRMS analysis is frequently performed using Time-of-Flight (TOF) or Orbitrap mass analyzers. acs.org

| Parameter | Typical Specification | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | acs.org |

| Mass Analyzer | Quadrupole Time-of-Flight (QTOF), Orbitrap | acs.org |

| Acquisition Mode | Full Scan (MS1), Product Ion Scan (MS2/MS/MS) | acs.org |

| MS1 Scan Range | e.g., 50–1000 Da | acs.org |

| Application | Compound Identification, Byproduct Analysis, Reaction Monitoring | rsc.orgrsc.org |

Computational Chemistry Studies of 2 Bromo 3 Chloropyrazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to study the properties of heterocyclic compounds. For 2-Bromo-3-chloropyrazine, DFT calculations, particularly using the B3LYP hybrid functional combined with basis sets like 6-311G++(d,p), are employed to elucidate its structural and electronic characteristics.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule. For this compound, a planar pyrazine (B50134) ring is expected. The optimization process refines the positions of the bromine and chlorine substituents relative to the ring.

While specific, experimentally verified optimized geometry parameters for this compound are not extensively published, calculations for closely related halogenated heterocycles provide a strong basis for its expected structure. DFT calculations on similar molecules have shown excellent agreement with experimental data from X-ray crystallography. The optimized structural parameters for a related compound, determined by DFT at the B3LYP level, illustrate the typical precision of such calculations.

Illustrative Optimized Geometry Parameters (from an analogous bromo-chloro-substituted heterocycle)

| Parameter | Calculated Value (Å or °) |

|---|---|

| C-Br Bond Length | 1.895 |

| C-Cl Bond Length | 1.748 |

| C-N Bond Length (avg.) | 1.335 |

| C-C Bond Length (avg.) | 1.390 |

| C-N-C Bond Angle (avg.) | 116.5 |

| N-C-C Bond Angle (avg.) | 123.0 |

Note: Data presented is illustrative and based on calculations for analogous compounds to demonstrate typical DFT outputs.

DFT calculations are highly effective in predicting vibrational (infrared) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements, yielding vibrational frequencies and intensities. These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. Studies on 2-chloropyrazine (B57796) have shown that DFT calculations can accurately reproduce experimental vibrational spectra.

Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. These calculations provide theoretical ¹H and ¹³C NMR spectra that are invaluable for structural confirmation. While experimental NMR data for this compound is not widely available in the literature, theoretical predictions for similar compounds have shown good correlation with experimental values.

Illustrative Calculated Vibrational Frequencies (from 2-chloropyrazine)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(C-H) | 3070 | C-H stretching |

| ν(Ring) | 1563 | Ring stretching |

| β(C-H) | 1298 | C-H in-plane bending |

| ν(C-Cl) | 750 | C-Cl stretching |

| γ(Ring) | 450 | Ring out-of-plane bending |

Note: Data is for the analogous compound 2-chloropyrazine to illustrate the type of information obtained from DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties.

For this compound, the HOMO is expected to be distributed over the pyrazine ring and the halogen atoms, while the LUMO is likely a π* orbital of the pyrazine ring. A smaller HOMO-LUMO gap suggests higher reactivity. DFT studies on halopyrazines indicate that the introduction of halogen atoms influences the energies of these frontier orbitals.

Illustrative Electronic Properties (based on halopyrazine studies)

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -7.0 to -6.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 5.5 to 5.0 |

Note: Values are illustrative based on general findings for halopyrazines to demonstrate expected electronic parameters.

Prediction of Spectroscopic Parameters (e.g., IR, NMR shifts)

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge distribution.

For this compound, the MEP map would reveal regions of negative potential (typically colored red) and positive potential (blue).

Negative Regions : These are associated with high electron density and are susceptible to electrophilic attack. In this compound, the most negative regions are expected to be located around the two nitrogen atoms of the pyrazine ring due to their lone pairs of electrons.

Positive Regions : These correspond to electron-deficient areas, indicating sites for nucleophilic attack. Positive potentials are expected around the hydrogen atoms and potentially in the regions of the C-Br and C-Cl bonds due to the electron-withdrawing nature of the halogens.

The MEP map provides a clear and intuitive prediction of how the molecule will interact with other charged or polar species, guiding the understanding of its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, intramolecular and intermolecular bonding, and charge delocalization within a molecule. grafiati.comuni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure concepts of chemical bonds and lone pairs. uni-muenchen.de For this compound, NBO analysis reveals how the electronegative bromine and chlorine atoms influence the electronic characteristics of the pyrazine ring.

The analysis focuses on donor-acceptor interactions, where filled (donor) Lewis-type NBOs interact with empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. uni-muenchen.de In halogenated aromatic systems, key interactions often involve the lone pairs of the halogen atoms (donors) and the antibonding orbitals (σ* or π*) of the ring system (acceptors). mdpi.com

For this compound, NBO analysis would typically investigate:

Charge Distribution : The calculation of natural atomic charges on each atom, showing the electron-withdrawing effects of the nitrogen and halogen atoms. The carbon atoms attached to bromine and chlorine would exhibit positive partial charges, marking them as potential sites for nucleophilic attack.

Hybridization : The analysis details the hybridization of each atom, providing insight into the geometry and bonding.

A theoretical NBO analysis for this compound would yield data similar to that found in studies of other halogenated heterocycles. mdpi.com

| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C2-C3) | ~20-25 | Lone Pair → π* Delocalization |

| LP (Cl) | σ* (C3-N4) | ~1-3 | Lone Pair → σ* Delocalization |

| LP (Br) | σ* (C2-N1) | ~1-3 | Lone Pair → σ* Delocalization |

| π (C5-C6) | π* (N1-C2) | ~15-20 | π → π* Intramolecular Charge Transfer |

LP denotes a lone pair orbital. This data is illustrative, based on principles from NBO analyses of similar structures. mdpi.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In drug discovery, QSAR is used to predict the activity of new compounds and to guide the synthesis of more potent analogues. researchgate.net Pyrazine derivatives are frequently the subject of QSAR studies due to their wide range of pharmacological activities, including antitubercular, anticancer, and kinase inhibition. asianpubs.orgsemanticscholar.orgtandfonline.com

A QSAR model is developed by first calculating a set of numerical descriptors for a series of compounds with known activities. These descriptors can be electronic, steric, hydrophobic, or topological in nature. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are then used to build an equation that correlates the descriptors with the observed activity. wikipedia.orgsemanticscholar.org

For a series of derivatives based on the this compound scaffold, a typical QSAR study would involve:

Data Set Selection : A series of pyrazine derivatives with measured biological activity (e.g., IC₅₀ values) is compiled. tandfonline.com

Descriptor Calculation : A wide range of molecular descriptors is calculated for each compound in the series. nih.gov

Model Building : The data is often split into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Validation : The resulting model is statistically validated to ensure it is robust and predictive. asianpubs.org

QSAR studies on pyrazine derivatives have successfully identified key features for various biological activities. For instance, models for antitubercular activity have shown that hydrophobic and molar refractivity parameters are significantly correlated with potency. asianpubs.org For antiproliferative agents, electronic properties and specific structural features have been found to be critical. semanticscholar.org

| Descriptor Class | Example Descriptor | Physicochemical Interpretation | Relevance to Activity |

|---|---|---|---|

| Electronic | Dipole Moment (DM) | Overall polarity of the molecule. | Influences solubility and binding to polar sites. |

| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability. researchgate.net | Relates to chemical reactivity and charge-transfer interactions. |

| Hydrophobic | LogP | Partition coefficient between octanol (B41247) and water. | Governs membrane permeability and transport to the target site. |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability. asianpubs.org | Relates to the size and shape fit within a receptor pocket. |

| Topological | Wiener Index | A measure of molecular branching. | Describes molecular compactness. |

The reactivity of this compound, particularly in reactions like nucleophilic aromatic substitution (SNAr), is strongly governed by its electronic properties. The pyrazine ring is inherently electron-deficient due to its two nitrogen atoms, and this effect is significantly amplified by the strong electron-withdrawing nature of the bromine and chlorine substituents. rsc.orgnih.gov This makes the carbon atoms of the pyrazine ring electrophilic and susceptible to attack by nucleophiles. rsc.org

Computational studies can quantify this reactivity by calculating various electronic descriptors. These descriptors can then be correlated with experimentally observed reaction rates to build a Quantitative Structure-Reactivity Relationship (QSRR). nih.gov Key electronic properties include:

LUMO Energy : The energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability to accept electrons, correlating with higher reactivity toward nucleophiles. rsc.org

Electrostatic Potential (ESP) : The ESP map visually represents the charge distribution on the molecular surface. Positive regions (blue) indicate electrophilic sites prone to nucleophilic attack.

Natural Atomic Charges : As determined by NBO or other population analyses, a higher positive charge on a ring carbon atom suggests greater electrophilicity. semanticscholar.org

Studies on the SNAr reactivity of various halo(hetero)arenes have demonstrated strong correlations between reaction rates and descriptors such as the substrate's electron affinity (approximating LUMO energy) and the ESP at the reactive carbon. rsc.org For this compound, the C-3 position (attached to chlorine) is often a primary site for substitution.

| Electronic Descriptor | Physical Meaning | Expected Correlation with SNAr Reactivity |

|---|---|---|

| LUMO Energy | Electron accepting ability | Negative (Lower energy = higher reactivity) |

| HOMO-LUMO Gap | Chemical stability/hardness | Negative (Smaller gap = higher reactivity) researchgate.net |

| Electron Affinity | Energy released when an electron is added | Positive (Higher EA = higher reactivity) rsc.org |

| ESP at Reaction Site | Local electrophilicity | Positive (More positive ESP = higher reactivity) rsc.org |

| Natural Charge on Carbon | Local positive charge | Positive (More positive charge = higher reactivity) |

Molecular Docking Simulations for Derivative Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). nih.gov It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. bibliomed.orgacs.org

While this compound is a synthetic building block, its derivatives are frequently investigated as inhibitors of various biological targets. semanticscholar.org In a typical molecular docking study, a derivative of this compound is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). nih.govresearchgate.net

These simulations provide critical information about:

Binding Mode : The specific orientation and conformation of the ligand within the active site.

Key Interactions : The specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic forces. nih.govjapsonline.com

Binding Affinity : A score that ranks different ligands based on their predicted binding strength. researchgate.net

For example, pyrazine-based derivatives have been docked into the active sites of targets like PIM-1 kinase, Aurora kinase, and the main protease of SARS-CoV-2. tandfonline.combibliomed.orgdergipark.org.tr These studies reveal that the pyrazine core often serves as a central scaffold, with substituents forming crucial hydrogen bonds and hydrophobic contacts that determine potency and selectivity. japsonline.comjrespharm.com A docking study on a hypothetical inhibitor derived from this compound against a protein kinase might reveal that one of the pyrazine nitrogens acts as a hydrogen bond acceptor with a backbone NH group in the kinase hinge region, a common binding motif for kinase inhibitors. tandfonline.com

| Target Protein | Ligand (Pyrazine Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|---|

| PIM-1 Kinase | 3-(pyrazin-2-yl)-1H-indazole derivative | -11.08 | Glu121, Glu171, Asp186 | Hydrogen Bonding japsonline.com |

| Aurora A Kinase | Imidazo[1,2-a]pyrazine (B1224502) derivative | -8.5 | Ala213, Leu139, Arg137 | Hydrogen Bonding, Hydrophobic Interactions tandfonline.com |

| Bacterial DNA Gyrase B | Pyrazine-pyridone derivative | -7.45 | Asp81, Gly85, Ile86 | Hydrogen Bonding, π-Hydrogen Bond nih.gov |

| SARS-CoV-2 Mpro | Pyrazine-chromene conjugate | -7.2 | His41, Cys145, Glu166 | Hydrogen Bonding, Hydrophobic Interactions dergipark.org.tr |

Advanced Applications in Chemical Research

Pharmaceutical and Medicinal Chemistry Research

As a key intermediate, 2-Bromo-3-chloropyrazine serves as a foundational component in the synthesis of a range of pyrazine (B50134) derivatives explored for their therapeutic potential. myskinrecipes.com Its value lies in its utility as a scaffold, allowing for sequential and site-selective reactions to introduce diverse functional groups.

| Property | Value |

|---|---|

| CAS Number | 1206250-01-2 myskinrecipes.com |

| Molecular Formula | C₄H₂BrClN₂ myskinrecipes.com |

| Molecular Weight | 193.43 g/mol myskinrecipes.com |

| Boiling Point | 220.4±35.0°C at 760 mmHg myskinrecipes.com |

| Storage | 2-8°C, under inert gas myskinrecipes.com |

Design and Synthesis of Pyrazine-Containing Therapeutics

This compound is employed in pharmaceutical research as a fundamental building block for the synthesis of complex molecules. myskinrecipes.com Its structure is valuable in organic synthesis for constructing heterocyclic compounds, which are integral to many therapeutic agents. myskinrecipes.com The reactivity of the compound allows it to serve as a key intermediate in the production of a variety of pyrazine derivatives, which are subsequently investigated for their potential therapeutic properties. myskinrecipes.com

Development of Anti-Infective Agents

In the field of medicinal chemistry, this compound is utilized in the development of drugs targeting infectious diseases. myskinrecipes.com It acts as a precursor in synthetic pathways designed to produce novel pyrazine-based compounds that are screened for anti-infective properties.

Exploration in Anticancer Drug Discovery

Current research literature does not specifically detail the direct application or exploration of this compound in the discovery of anticancer drugs. While related pyrazine derivatives have been investigated in oncology research, specific studies focusing on this compound for this purpose are not prominently documented.

Neurological Disorder Therapeutics Development

The compound serves as a building block in the synthesis of complex molecules aimed at treating neurological disorders. myskinrecipes.com Researchers utilize this compound as an intermediate in the creation of novel pyrazine derivatives that are explored for their potential therapeutic effects on the central nervous system. myskinrecipes.com

Enzyme Inhibitor Design (e.g., SHP2 inhibitors)

There is no specific information available in the reviewed scientific literature that links this compound to the design of enzyme inhibitors, including SHP2 inhibitors. Research into SHP2 inhibition has prominently featured other, more complex pyrazine-containing molecules.

Structure-Activity Relationship (SAR) Studies in Drug Discovery

Detailed structure-activity relationship (SAR) studies focusing specifically on derivatives synthesized from this compound are not extensively reported in the available research. While SAR studies are crucial in drug discovery, and have been performed on various pyrazine-containing compounds, a dedicated body of research for derivatives of this compound is not found.

Agrochemical Research and Development

In the competitive landscape of agricultural science, the development of novel, effective, and selective active ingredients is paramount. This compound serves as a key intermediate in the synthesis of new chemical entities aimed at protecting crops and enhancing yields. Its utility stems from the pyrazine core, a heterocycle present in numerous biologically active molecules, and the differential reactivity of its bromo and chloro substituents.

Synthesis of Herbicides and Pesticides

This compound is a precursor in the multistep synthesis of active agrochemical compounds. While not typically an active ingredient itself, its role as a starting material or intermediate is crucial. The distinct halogen atoms allow for sequential and site-selective reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to build the complex molecular architectures required for pesticidal or herbicidal activity.

A notable application is its use in the synthesis of more complex pyrazine derivatives. For instance, this compound can be reacted with ammonia (B1221849) in a nucleophilic aromatic substitution reaction to produce 2-Amino-3-chloropyrazine. This resulting amine is a valuable building block in its own right and is utilized in the production of various agrochemicals. This two-step process highlights how this compound serves as a foundational scaffold for creating a library of compounds that can be screened for potential agrochemical properties.

Table 1: Application in Agrochemical Intermediate Synthesis

| Precursor | Reaction Type | Product | Application of Product |

| This compound | Nucleophilic Aromatic Substitution (with Ammonia) | 2-Amino-3-chloropyrazine | Intermediate for agrochemicals |

Crop Protection Agent Design

The design of modern crop protection agents focuses on creating molecules with high efficacy against target pests, weeds, or pathogens, while exhibiting low toxicity to non-target organisms and the environment. The this compound scaffold is advantageous in this context. Researchers can leverage the two different halogen sites to systematically modify the molecule.